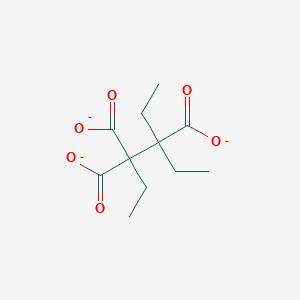

triethylethane-1,1,2-tricarboxylate

描述

Contextualization within Organic Chemistry

As a member of the ester family of organic compounds, triethylethane-1,1,2-tricarboxylate is characterized by its three carboxylate groups, each esterified with an ethyl group. ontosight.ai This trifunctional nature dictates its chemical behavior and reactivity. The ester groups are susceptible to several fundamental organic reactions:

Hydrolysis: In the presence of an acid or base, the ester groups can be hydrolyzed to yield ethane-1,1,2-tricarboxylic acid and ethanol (B145695).

Reduction: Using strong reducing agents like lithium aluminum hydride, the ester functionalities can be reduced to the corresponding alcohols.

Nucleophilic Substitution: The ethoxy groups on the esters can be replaced by other nucleophiles, allowing for a variety of chemical transformations.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 7459-46-3 |

| Molecular Formula | C₁₁H₁₈O₆ |

| Molar Mass | 246.26 g/mol |

| Density | 1.074 g/mL at 25 °C |

| Boiling Point | 99 °C at 0.5 mm Hg |

| Refractive Index | 1.429 at 20 °C |

| Synonyms | 1,1,2-Tricarbethoxyethane, Ethane-1,1,2-tricarboxylic acid triethyl ester |

Data sourced from multiple references. nih.govthegoodscentscompany.comlookchem.com

Significance as a Synthetic Intermediate and Building Block

The primary significance of this compound in academic research lies in its role as a versatile synthetic intermediate. ontosight.ai Its structure allows for the construction of complex molecular frameworks.

A key reaction involving this compound is the Michael addition , a conjugate 1,4-addition of a resonance-stabilized carbanion to an activated α,β-unsaturated compound. adichemistry.comlibretexts.org The synthesis of this compound itself can be achieved through a Michael-type reaction between diethyl malonate and an ethyl acrylate (B77674) derivative. google.comresearchgate.netresearchgate.net Diethyl malonate, a structurally related compound, is a classic Michael donor due to the acidity of the methylene (B1212753) group flanked by two carbonyls. adichemistry.comlibretexts.org

Research has demonstrated its use as a precursor in the synthesis of various complex molecules:

It has been utilized to create novel acetic acid derivatives of pyrazole (B372694) and pyrimidine (B1678525).

It serves as a starting material for preparing fluorinated analogs of 5-aminolevulinic acid and ligands for ionotropic glutamate (B1630785) receptors.

The compound is a building block in the synthesis of polycyclic structures such as dihydro-9,9,10,10-bis(propiono-γ-lactono)-phenanthrene.

Furthermore, this compound has been explored as a non-toxic alternative to traditional plasticizers like dioctyl phthalate (B1215562) (DOP) and dibutyl phthalate (DBP).

Historical Overview of Research and Development

The study of compounds like this compound is intrinsically linked to the development of fundamental carbon-carbon bond-forming reactions in organic chemistry, such as the malonic ester synthesis and the Michael reaction. libretexts.orglibretexts.org The malonic ester synthesis, a classic method for preparing carboxylic acids, relies on the high acidity of the α-hydrogens of diethyl malonate, a key precursor for this compound. libretexts.org

The Michael reaction, first described by Arthur Michael in the late 19th century, provides the foundational chemistry for the synthesis of this tricarboxylate. libretexts.org A notable patent by Wiest in 1946 described the Michael reaction between diethyl malonate and methyl acrylate to form a tetraester, a reaction closely related to the synthesis of this compound. rloginconsulting.com Later patents have detailed specific methods for preparing the compound, for instance, by reacting diethyl malonate with a halogenated ethyl carboxylate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a strong base and a catalyst. google.com

The continued availability of this compound from chemical suppliers for research purposes underscores its established utility in synthetic organic chemistry. thegoodscentscompany.combldpharm.com

Structure

3D Structure

属性

分子式 |

C11H15O6-3 |

|---|---|

分子量 |

243.23 g/mol |

IUPAC 名称 |

4-ethylhexane-2,2,3-tricarboxylate |

InChI |

InChI=1S/C11H18O6/c1-4-10(5-2,7(12)13)11(6-3,8(14)15)9(16)17/h4-6H2,1-3H3,(H,12,13)(H,14,15)(H,16,17)/p-3 |

InChI 键 |

SWVDRRQNIHSZCG-UHFFFAOYSA-K |

规范 SMILES |

CCC(CC)(C(=O)[O-])C(CC)(C(=O)[O-])C(=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Route Optimization for Triethylethane 1,1,2 Tricarboxylate

Esterification Reactions of Ethane-1,1,2-tricarboxylic Acid Derivatives

The formation of triethylethane-1,1,2-tricarboxylate through esterification involves the reaction of ethane-1,1,2-tricarboxylic acid or its derivatives with ethanol (B145695). This transformation is typically facilitated by an acid catalyst.

Acid-Catalyzed Esterification with Ethanol

The direct esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst is known as the Fischer esterification. masterorganicchemistry.com This equilibrium-driven process is a standard method for preparing esters. chemguide.co.uk In the synthesis of this compound, the corresponding tricarboxylic acid is reacted with an excess of ethanol. The reaction requires a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas, to proceed at a reasonable rate. chemguide.co.uklibretexts.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.comchemguide.co.uk This is followed by a proton transfer and the elimination of a water molecule to form the ester. masterorganicchemistry.comchemguide.co.uk Given that there are three carboxylic acid groups in ethane-1,1,2-tricarboxylic acid, this process is repeated to yield the final tri-ester product.

Optimization of Reaction Conditions for Esterification

Optimizing the Fischer esterification process is crucial for maximizing the yield of this compound due to the reversible nature of the reaction. chemguide.co.ukchemguide.co.uk Key parameters that influence the reaction outcome include temperature, catalyst concentration, and the ratio of reactants. researchgate.net

One of the most effective strategies to drive the equilibrium towards the product is the removal of water as it is formed. For relatively small esters, this can be achieved by distilling the ester from the reaction mixture as it forms, provided it has the lowest boiling point. chemguide.co.uklibretexts.org For larger esters, which tend to form more slowly, the reaction mixture is often heated under reflux for an extended period to allow the system to reach equilibrium. chemguide.co.uk The final product is then separated from the mixture by fractional distillation. chemguide.co.uk

Further optimization can be achieved by adjusting the stoichiometric ratios of the reactants, such as using a large excess of ethanol, which also serves as the solvent. masterorganicchemistry.com The use of an inert atmosphere can also be beneficial to minimize potential side reactions.

Table 1: General Parameters for Optimization of Esterification

| Parameter | Influence on Reaction | Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and equilibrium position. researchgate.net | Heating under reflux is common to increase the rate. chemguide.co.uk |

| Catalyst | Increases the rate of reaction. chemguide.co.uk | Concentrated sulfuric acid is a common and effective catalyst. chemguide.co.uk |

| Reactant Ratio | Shifts the equilibrium towards products. masterorganicchemistry.com | Use of excess ethanol (as solvent). masterorganicchemistry.com |

| Water Removal | Drives the equilibrium towards the ester product. chemguide.co.uk | Distillation of the ester or removal of water via a Dean-Stark apparatus. |

Claisen Condensation Approaches for this compound Synthesis

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that utilizes esters as starting materials. wikipedia.org This approach builds the carbon skeleton of the target molecule through the reaction of an enolate with an ester.

Reaction of Diethyl Malonate with Halogenated Carboxylic Acid Ethyl Esters

The synthesis of this compound can be efficiently achieved via a Claisen-type condensation, specifically through the alkylation of diethyl malonate. wikipedia.orggoogle.com In this procedure, diethyl malonate is reacted with a halogenated carboxylic acid ethyl ester, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. google.com

The reaction proceeds by first deprotonating the α-carbon of diethyl malonate, which is acidic due to its position between two carbonyl groups. The resulting carbanion, a stabilized enolate, then acts as a nucleophile. wikipedia.org It attacks the electrophilic carbon of the halogenated ester (e.g., ethyl chloroacetate), displacing the halide to form a new carbon-carbon bond and yielding the desired this compound. google.comyoutube.com

Influence of Base Catalysis (e.g., Sodium Ethoxide, Sodium Metal)

The choice of base is critical in a Claisen condensation. wikipedia.org A strong base is required to generate the necessary enolate from the ester starting material. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound from diethyl malonate and an ethyl ester, sodium ethoxide is the ideal base. organic-chemistry.orgyoutube.comopenstax.org Using the same alkoxide as the ester's alkoxy group (ethoxide for ethyl esters) prevents transesterification, a side reaction where the ester group is exchanged, which would lead to a mixture of products. wikipedia.orgwikipedia.orgstackexchange.com

Stoichiometric Ratio Optimization

Optimizing the molar ratios of the reactants is essential for achieving high yields and minimizing byproducts. In the Claisen condensation synthesis of this compound, the stoichiometry between the diethyl malonate, the base, and the alkylating agent (halogenated ester) is key.

A patented procedure provides specific examples of reactant ratios. In one instance, a mole ratio of diethyl malonate to sodium ethoxide to ethyl chloroacetate of 1.0:1.0:1.0 was used. google.com Another example in the same patent adjusts this ratio to 1.1:1.0:1.1 (diethyl malonate:sodium methylate/ethoxide:halogenated acetic acid ethyl ester). google.com This slight excess of the malonate and alkylating agent relative to the base can help ensure the base is fully consumed and drives the reaction to completion. The reaction is typically performed by first reacting the diethyl malonate with the base to form the enolate, followed by the addition of the halogenated ester. google.com

Table 2: Stoichiometric Ratios from a Patented Procedure

| Reactant | Example 1 (molar ratio) | Example 2 (molar ratio) | Role in Reaction |

|---|---|---|---|

| Diethyl Malonate | 1.0 | 1.1 | Enolate Precursor (Nucleophile) |

| Sodium Ethoxide/Methylate | 1.0 | 1.0 | Base Catalyst |

| Halogenated Acetic Acid Ethyl Ester | 1.0 | 1.1 | Electrophile |

Data sourced from patent information. google.com

Role of Inert Atmospheres in Enhancing Reaction Efficiency

In many organic syntheses, including those involving sensitive reagents for the preparation of compounds like this compound, the presence of atmospheric oxygen and water can lead to undesirable side reactions, degradation of reagents, and a significant reduction in product yield. To mitigate these issues, reactions are often conducted under an inert atmosphere. libretexts.org This involves displacing the air in the reaction vessel with a non-reactive gas, most commonly nitrogen or argon. libretexts.org

The primary purpose of using an inert atmosphere is to create a meticulously dry and oxygen-free environment. libretexts.org This is particularly critical when employing organometallic reagents or strong bases, which are often highly reactive towards water and oxygen. For the synthesis of this compound, which can be prepared through the alkylation of a malonic ester derivative, the use of a strong base to generate a carbanion intermediate is a common step. This carbanion is highly nucleophilic but also basic, and its reaction with water would quench it, halting the desired reaction pathway. Similarly, some reagents and intermediates may be susceptible to oxidation.

The typical laboratory setup for maintaining an inert atmosphere involves drying the glassware by oven or flame and then flushing it with the inert gas. libretexts.org The gas can be supplied through a gas manifold for precise control or, more simply in many teaching labs, from a balloon filled with the inert gas. libretexts.org The transfer of air-sensitive reagents is also conducted carefully using syringes that have been flushed with the inert gas to prevent contamination. libretexts.org By excluding reactive atmospheric components, an inert atmosphere ensures that the intended chemical transformation proceeds with higher fidelity, leading to enhanced reaction efficiency and a purer final product.

Palladium-Catalyzed Bis-Alkoxycarbonylation Reactions Utilizing this compound as a Precursor

While direct palladium-catalyzed bis-alkoxycarbonylation of this compound is not a standard transformation, this compound can be envisioned as a precursor or a related structure in the broader context of palladium-catalyzed carbonylation reactions. Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and alkoxycarbonylation, in particular, is used to synthesize esters from various organic substrates. nih.govresearchgate.net

Generally, palladium-catalyzed alkoxycarbonylation involves the reaction of an organic halide or triflate with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base. A related process, the bis-alkoxycarbonylation of alkynes, leads to the formation of maleate (B1232345) and fumarate (B1241708) derivatives. If this compound were to be used as a precursor, it would likely first need to be converted into a suitable substrate for a palladium-catalyzed cross-coupling reaction.

More commonly, compounds with structures analogous to this compound are the products of such reactions. For instance, palladium-catalyzed reactions are employed to produce esters from alkenes through hydro-esterification. researchgate.net The choice of ligands for the palladium catalyst is critical in controlling the regioselectivity and efficiency of these transformations. researchgate.net For example, the use of specific phosphine (B1218219) ligands can direct the carbonylation to occur at a particular position on the substrate molecule. researchgate.net

The following table provides a general overview of typical components in a palladium-catalyzed alkoxycarbonylation reaction, which could be conceptually related to the synthesis of complex esters.

| Component | Function/Example | Reference |

| Palladium Precursor | Source of the active catalyst (e.g., Pd(OAc)₂, PdCl₂) | researchgate.net |

| Ligand | Stabilizes the catalyst and influences reactivity and selectivity (e.g., phosphines) | researchgate.net |

| Substrate | The molecule to be functionalized (e.g., vinyl or aryl halide) | nih.gov |

| Carbon Monoxide (CO) | Source of the carbonyl group in the ester | researchgate.net |

| Alcohol | Nucleophile that forms the ester (e.g., ethanol, methanol) | nih.gov |

| Base | Neutralizes acidic byproducts (e.g., triethylamine, potassium carbonate) |

Other Synthetic Pathways for this compound

A classic and highly effective method for the synthesis of this compound is through a sequence of nucleophilic substitution reactions, specifically the alkylation of malonic esters. This approach builds the carbon skeleton of the molecule step-by-step. The general strategy involves the deprotonation of a malonic ester derivative to form a stabilized enolate (a potent nucleophile), which then attacks an electrophilic carbon atom.

The synthesis can be conceptualized as starting from diethyl malonate. A strong base, such as sodium ethoxide, is used to remove an acidic α-proton from diethyl malonate, generating the corresponding enolate. This enolate can then react with an α-haloester, like diethyl 2-bromoacetate, in a nucleophilic substitution reaction (SN2). This step forms a tetraethyl ester intermediate. Subsequent saponification (hydrolysis of the esters to carboxylic acids) followed by decarboxylation (loss of CO₂) upon heating would yield a tricarboxylic acid, which can then be re-esterified to produce this compound.

Alternatively, a more direct route involves the reaction of the diethyl malonate enolate with diethyl 2-chloro-2-sodioacetate or a similar electrophile. The key principle is the formation of a new carbon-carbon bond via the attack of a carbanion on an electrophilic center.

Electrolytic methods, or electrosynthesis, offer an alternative approach to forming carbon-carbon bonds. In the context of synthesizing polycarboxylates like this compound, anodic oxidation processes are particularly relevant. The Kolbe electrolysis, for instance, involves the oxidation of carboxylates to generate radicals, which can then couple. A mixed Kolbe electrolysis could potentially be used, where two different carboxylate species are electrolyzed to form an unsymmetrical coupling product.

A more refined approach is the anodic coupling of carbanions. For example, the enolate of a malonic ester can be oxidized at an anode to generate a radical. Two of these radicals can then dimerize. To synthesize this compound, one could envision the electrolysis of a mixture containing the enolates of diethyl malonate and another suitable carboxylate.

A significant challenge in electrolytic synthesis is controlling the selectivity of the reaction and minimizing the formation of byproducts. In the context of radical coupling reactions, several side reactions can occur.

| Potential Byproduct | Formation Mechanism |

| Symmetrical Dimers | Coupling of identical radicals (e.g., two diethyl malonate-derived radicals) |

| Disproportionation Products | A radical abstracts a hydrogen atom from another molecule, leading to an alkane and an alkene. |

| Further Oxidation Products | The desired product or intermediates may be further oxidized at the electrode surface. |

Careful control of reaction parameters such as electrode material, solvent, supporting electrolyte, temperature, and current density is essential to maximize the yield of the desired cross-coupled product and suppress these side reactions.

This compound itself can serve as a nucleophile in certain reactions, although its reactivity is somewhat sterically hindered. The methylene (B1212753) group (CH₂) adjacent to two carbonyl groups is acidic and can be deprotonated with a suitable base to form a carbanion. This carbanion can, in principle, react with an acylating agent like diphenoyl chloride (the di-acid chloride of diphenic acid).

This reaction would be an acylation, where the carbanion attacks one of the carbonyl carbons of diphenoyl chloride, displacing a chloride ion. This would result in a more complex molecule where the this compound moiety is attached to a diphenoyl group. The reaction would likely require a non-nucleophilic base to generate the carbanion without competing in the acylation reaction. The efficiency of such a reaction would depend on steric factors and the relative reactivity of the starting materials.

Similar to the acylation reaction described above, the carbanion generated from this compound can also participate in alkylation reactions. By treating this compound with a base like sodium ethoxide or potassium carbonate, the acidic proton on the CH₂ group can be removed. The resulting nucleophilic carbanion can then react with an alkyl halide, such as allyl bromide, in an SN2 reaction.

This reaction would attach an allyl group to the carbon backbone of the molecule, yielding triethyl 2-allyl-ethane-1,1,2-tricarboxylate. This type of alkylation is a common strategy for elaborating the structure of β-dicarbonyl compounds and related species. The success of the reaction depends on the choice of base, solvent, and the reactivity of the alkyl halide.

The following table summarizes the reactants and expected products for this transformation.

| Reactant 1 | Reactant 2 | Base | Expected Product |

| This compound | Allyl Bromide | Sodium Ethoxide | Triethyl 2-allyl-ethane-1,1,2-tricarboxylate |

Mechanistic and Reactivity Studies of Triethylethane 1,1,2 Tricarboxylate

Hydrolysis Pathways of Triethylethane-1,1,2-tricarboxylate

The hydrolysis of this compound involves the cleavage of its ester bonds in the presence of water to yield ethane-1,1,2-tricarboxylic acid and ethanol (B145695). This process can be significantly accelerated by the presence of an acid or a base catalyst.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of this compound is a reversible process that proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically carried out by heating the ester with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid.

The generally accepted mechanism for acid-catalyzed ester hydrolysis involves the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of one of the ester groups by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the ethoxy groups, converting it into a good leaving group (ethanol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of ethanol.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the carboxylic acid and regenerate the hydronium ion catalyst.

This process is repeated for the remaining two ester groups to fully hydrolyze this compound to ethane-1,1,2-tricarboxylic acid.

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that also occurs through a nucleophilic acyl substitution mechanism. The reaction is typically carried out by heating the ester with a strong base, such as sodium hydroxide (B78521).

The mechanism for base-catalyzed ester hydrolysis involves the following steps:

Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon of an ester group to form a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the ethoxide ion (CH₃CH₂O⁻) is eliminated as the leaving group.

This sequence is repeated for all three ester groups, ultimately forming the sodium salt of ethane-1,1,2-tricarboxylic acid and three molecules of ethanol.

Kinetic Studies of Ester Hydrolysis

Acid-Catalyzed Hydrolysis: The rate of acid-catalyzed hydrolysis is typically first-order in both the ester and the acid catalyst. The rate-determining step is usually the attack of water on the protonated ester.

For this compound, the hydrolysis would proceed in a stepwise manner, with the rate constants for the hydrolysis of the first, second, and third ester groups likely differing due to electronic and steric effects. Studies on the hydrolysis of similar poly-esters, such as triacylglycerols, have shown that the reaction can often be modeled by pseudo-first-order kinetics under certain conditions.

| Reaction Type | General Rate Law | Expected Order for this compound |

| Acid-Catalyzed Hydrolysis | Rate = k[Ester][H⁺] | First-order with respect to the ester and the acid catalyst. |

| Base-Catalyzed Hydrolysis | Rate = k[Ester][OH⁻] | Second-order overall; first-order in ester and hydroxide ion. |

Reduction Reactions of this compound

The ester groups of this compound can be reduced to alcohols using strong reducing agents.

Lithium Aluminum Hydride Reductions

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. byjus.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

The general mechanism for the reduction of an ester by LiAlH₄ involves the following steps:

Nucleophilic Attack by Hydride: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of an ester group, forming a tetrahedral intermediate.

Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an ethoxide ion (CH₃CH₂O⁻) and forming an aldehyde intermediate.

Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another hydride ion from LiAlH₄, forming an alkoxide intermediate.

Protonation: In a separate workup step, a protic solvent (typically water or dilute acid) is added to protonate the alkoxide ions, yielding the primary alcohol.

Formation of Corresponding Alcohols

The complete reduction of all three ester groups in this compound with a sufficient amount of lithium aluminum hydride will yield the corresponding triol, 2-(hydroxymethyl)propane-1,3-diol , and ethanol.

C₁₁H₁₈O₆ + 6[H] → C₄H₁₀O₃ + 3C₂H₅OH

The successful synthesis of a related triol, 2-hydroxymethyl-1,3-propanediol, from methane (B114726) tricarboxylic acid triethylester using lithium aluminum hydride has been reported, although with a low yield. google.com This suggests that the reduction of such tricarboxylates can be challenging.

| Reactant | Reducing Agent | Product(s) |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2-(hydroxymethyl)propane-1,3-diol and Ethanol |

Nucleophilic Substitution at Ester Centers of this compound

The ester groups in this compound are susceptible to attack by nucleophiles, leading to substitution at the carbonyl carbon. This is a characteristic reaction of esters and is fundamental to the utility of this compound as a synthetic building block. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of an ethoxide leaving group.

The ester moieties of this compound can react with a range of nucleophiles. For instance, reactions with amines (aminolysis) would yield the corresponding amides, while reactions with thiols would produce thioesters. While specific kinetic or mechanistic studies on the reactions of this compound with amines and thiols are not extensively documented in publicly available literature, the general principles of ester reactivity apply.

The rate of these reactions is influenced by the nucleophilicity of the attacking species and the reaction conditions. Stronger nucleophiles will react more readily. For example, primary amines are generally more reactive than secondary amines due to steric hindrance. Thiolates (RS⁻), being more nucleophilic than neutral thiols (RSH), would exhibit enhanced reactivity. masterorganicchemistry.com The reactions are typically catalyzed by either acid or base. Base catalysis proceeds through the deprotonation of the nucleophile, increasing its reactivity, while acid catalysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Table 1: General Reactivity of this compound with Nucleophiles

| Nucleophile | Product Type | General Conditions |

| Amines (R-NH₂) | Amides | Heat, Acid or Base Catalyst |

| Thiols (R-SH) | Thioesters | Acid or Base Catalyst |

| Hydroxide (OH⁻) | Carboxylate Salts | Acid or Base Catalyst |

| Alcohols (R'-OH) | Transesterification | Acid or Base Catalyst |

This compound possesses three ester groups, and their relative reactivity towards nucleophilic attack is a key consideration. The two ester groups attached to the same carbon atom (C-1) are geminal, while the third is at the adjacent carbon (C-2). The electronic environment of these ester groups is not identical. The two geminal ester groups at the C-1 position mutually influence each other through inductive effects.

Electrophilic Substitution Reactions of this compound

Electrophilic substitution reactions in this compound would involve the attack of an electrophile on a carbanion (enolate) generated by the deprotonation of an α-hydrogen. The presence of three electron-withdrawing ester groups significantly increases the acidity of the α-hydrogens at the C-2 position.

The three ester groups in this compound exert a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-H bonds at the α-positions (the carbon adjacent to the carbonyl group), making the hydrogens acidic and susceptible to deprotonation by a suitable base. The resulting enolate is stabilized by resonance, with the negative charge delocalized over the oxygen atoms of the carbonyl groups. This stabilization enhances the propensity for enolate formation and subsequent reaction with electrophiles. The geminal diester moiety provides significant stabilization to the enolate formed at the C-1 position.

Deprotonation of this compound can potentially occur at two positions: the C-1 carbon bearing two ester groups, and the C-2 carbon bearing one ester group. The acidity of the hydrogen at the C-1 position is expected to be significantly higher due to the presence of two electron-withdrawing ester groups that can stabilize the resulting carbanion. Therefore, in the presence of a suitable base, the enolate is preferentially formed at the C-1 position.

Subsequent reaction of this enolate with an electrophile, such as an alkyl halide in an alkylation reaction, would lead to substitution at the C-1 position. This is a common strategy in organic synthesis, for example, in the malonic ester synthesis, to introduce alkyl groups at an α-carbon. While specific studies detailing the regioselectivity of electrophilic substitution on this compound are not prevalent, the principles of enolate chemistry strongly suggest that substitution will occur at the more acidic C-1 position.

Radical Addition Reactions Involving this compound

The involvement of this compound in radical addition reactions is not a widely documented area of its chemistry. Radical reactions typically involve initiation, propagation, and termination steps. libretexts.org For an alkane-like backbone as in this compound, radical reactions would likely proceed via a substitution mechanism (radical halogenation) rather than addition, as there are no double or triple bonds present for a radical to add to. masterorganicchemistry.com

A hypothetical radical substitution reaction, for instance with a halogen radical (e.g., Br•), would involve the abstraction of a hydrogen atom from the ethane (B1197151) backbone to form a carbon-centered radical. The stability of the resulting radical would determine the site of abstraction. Tertiary radicals are more stable than secondary, which are more stable than primary radicals. In this compound, the C-2 position is a tertiary carbon, and its hydrogen would be the most likely site for abstraction to form the most stable radical intermediate. However, without experimental data, this remains a theoretical consideration. There is no readily available literature describing the use of this compound in radical addition reactions.

Addition to Alkenylsuccinic Anhydrides

The reaction of this compound with alkenylsuccinic anhydrides proceeds via a Michael-type addition, a versatile method for forming carbon-carbon bonds. This reaction is predicated on the generation of a stabilized carbanion from the tricarboxylate, which then acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated system within the alkenylsuccinic anhydride (B1165640).

The mechanism commences with the deprotonation of the α-carbon of this compound by a suitable base, such as sodium ethoxide. The resulting carbanion is stabilized by the resonance delocalization of the negative charge across the three adjacent carbonyl groups, rendering it a soft nucleophile. This soft nucleophile then adds to the β-carbon of the alkenylsuccinic anhydride in a conjugate addition fashion. The choice of base and reaction conditions can influence the rate and yield of the reaction. The initial adduct, an enolate, is subsequently protonated during workup to yield the final product.

The reaction is typically carried out in an aprotic solvent to facilitate the formation and stability of the nucleophilic carbanion. The reactivity of the alkenylsuccinic anhydride is influenced by the nature of the substituent on the double bond. Electron-withdrawing groups on the alkenyl chain can enhance the electrophilicity of the β-carbon, thus accelerating the reaction. Conversely, sterically bulky substituents may hinder the approach of the nucleophile.

A representative scheme for this reaction is the addition of the sodium salt of this compound to 2-propenylsuccinic anhydride. The reaction leads to the formation of a substituted succinic anhydride with a bulky tricarboxylate moiety. The resulting product can then be subjected to further chemical transformations, such as hydrolysis and decarboxylation, to yield polyfunctional carboxylic acids.

Table 1: Representative Michael Addition of this compound to Alkenylsuccinic Anhydrides

| Entry | Alkenylsuccinic Anhydride | Base | Solvent | Product |

| 1 | 2-Propenylsuccinic anhydride | Sodium ethoxide | Ethanol | Triethyl 2-(2-oxotetrahydrofuran-3-yl)propane-1,1,3-tricarboxylate |

| 2 | 2-Butenylsuccinic anhydride | Potassium tert-butoxide | THF | Triethyl 2-(1-(2-oxotetrahydrofuran-3-yl)ethyl)ethane-1,1,2-tricarboxylate |

Addition to gem-Dihalides

The reaction of this compound with gem-dihalides, particularly dihalomethanes, provides a classical route for the synthesis of cyclopropane (B1198618) derivatives. This transformation is an example of a nucleophilic substitution where the carbanion generated from the tricarboxylate displaces both halogen atoms in a sequential manner, leading to the formation of a three-membered ring.

The mechanism is initiated by the formation of the enolate of this compound using a strong base, such as sodium hydride or sodium ethoxide. This carbanion then acts as a nucleophile and attacks one of the carbon-halogen bonds of the gem-dihalide in an SN2 reaction, displacing the first halide ion and forming an intermediate haloalkyl-substituted tricarboxylate.

In the presence of a sufficient amount of base, a second deprotonation occurs at the α-carbon, generating a new carbanion. This carbanion then undergoes an intramolecular SN2 reaction, displacing the remaining halide ion and leading to the closure of the cyclopropane ring. The stereochemistry of the final product is influenced by the nature of the substituents and the reaction conditions.

The choice of the gem-dihalide and the base is crucial for the success of this reaction. Dihalomethanes such as dibromomethane (B42720) and diiodomethane (B129776) are commonly used due to the good leaving group ability of the heavier halogens. The use of a strong, non-nucleophilic base is preferred to minimize side reactions. The reaction is typically conducted in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Table 2: Synthesis of Cyclopropane Derivatives from this compound and gem-Dihalides

| Entry | gem-Dihalide | Base | Solvent | Product |

| 1 | Dibromomethane | Sodium ethoxide | Ethanol | Triethyl cyclopropane-1,1,2-tricarboxylate |

| 2 | Diiodomethane | Sodium hydride | DMF | Triethyl cyclopropane-1,1,2-tricarboxylate |

| 3 | 1,1-Dibromoethane | Potassium tert-butoxide | THF | Triethyl 2-methylcyclopropane-1,1,2-tricarboxylate |

Advanced Analytical and Spectroscopic Characterization Methodologies for Triethylethane 1,1,2 Tricarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation

NMR spectroscopy serves as a primary tool for the structural elucidation of triethylethane-1,1,2-tricarboxylate, offering unambiguous evidence of its carbon-hydrogen framework.

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the ethoxy and ethane (B1197151) backbone protons. chemicalbook.com The ethyl groups give rise to a characteristic quartet and triplet pattern, resulting from the coupling between the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons. The protons on the ethane backbone appear as a set of multiplets, reflecting the coupling between the methine proton and the adjacent methylene protons.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.20 | Quartet | 6H | -OCH₂ CH₃ (3x) |

| ~2.90 | Multiplet | 2H | -CH₂ -CH(COOEt)₂ |

| ~3.50 | Multiplet | 1H | -CH₂-CH (COOEt)₂ |

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. chemicalbook.comnih.gov For this compound, distinct signals are observed for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the carbons of the ethane backbone. The chemical shifts of the carbonyl carbons are typically found in the downfield region (around 167-170 ppm), which is characteristic of ester functionalities. libretexts.org

Table 2: ¹³C NMR Spectral Data for this compound chemicalbook.com

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~169.5 | C =O (Ester at C2) |

| ~167.0 | C =O (Esters at C1) |

| ~61.5 | -OCH₂ CH₃ (3x) |

| ~51.0 | -CH₂-CH (COOEt)₂ |

| ~33.0 | -CH₂ -CH(COOEt)₂ |

Note: The assignments are based on typical chemical shift ranges for similar functional groups. libretexts.orgdocbrown.info

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are employed for a more comprehensive and unambiguous assignment of the structure.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish the connectivity between coupled protons. It would show correlations between the triplet and quartet of the ethyl groups, confirming their identity. Crucially, it would also reveal the coupling between the methine proton at C2 and the methylene protons at C1 of the ethane backbone, definitively confirming the -CH₂-CH- linkage. ox.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment maps protons to the carbons to which they are directly attached. ox.ac.uk An HSQC spectrum of this compound would correlate the proton signals with their corresponding carbon signals listed in Tables 1 and 2, for instance, linking the proton signal at ~3.50 ppm to the carbon signal at ~51.0 ppm.

Accurate interpretation of NMR spectra requires careful consideration of potential artifacts and alternative structural possibilities.

Tautomerism: For β-dicarbonyl compounds, keto-enol tautomerism can lead to multiple species in solution, complicating NMR spectra. ruc.dknih.gov While this compound is not a classic β-dicarbonyl, the presence of the methine proton alpha to two carbonyl groups could, under certain conditions (e.g., presence of a base), potentially lead to an enol form. If unexpected peaks were observed, particularly in the vinyl (5-7 ppm) and enolic hydroxyl ( >10 ppm) regions of the ¹H NMR, tautomerism would be a possibility to investigate. Comparing spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆) can help identify tautomeric equilibria, as the equilibrium constant is often solvent-dependent. nih.gov

Residual Solvents: The presence of residual undeuterated solvent or other common laboratory solvents (e.g., acetone, ethyl acetate, hexane) is a frequent source of extraneous peaks in NMR spectra. pitt.edusigmaaldrich.com These impurities can be identified by comparing the observed chemical shifts of the unknown peaks with established tables of common solvent impurities in the specific deuterated solvent used. sysu.edu.cnepfl.chpitt.edu For example, a singlet at 2.17 ppm in a CDCl₃ spectrum would strongly suggest the presence of acetone.

Solvent Adducts: In some cases, the analyte may form adducts with the solvent, particularly with protic solvents like methanol (B129727) or water. This can lead to additional signals or shifts in the expected resonances. The presence of a water peak (which varies in chemical shift depending on the solvent) should always be noted. pitt.edu If adduct formation is suspected, re-acquiring the spectrum in a different, non-interacting solvent can clarify the situation.

Mass Spectrometry (MS) Techniques for Molecular and Fragmentation Analysis

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of a compound, and its fragmentation pattern offers further structural clues.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and numerous fragment ions. uvic.ca While EI is a powerful tool, for some polar and thermally labile compounds, it may not show a prominent molecular ion. nih.gov

For this compound (C₁₁H₁₈O₆, Molecular Weight: 246.26 g/mol ), the EI-MS would be expected to show a molecular ion peak at m/z 246. nih.gov The subsequent fragmentation pattern would be characteristic of an ethyl ester. Common fragmentation pathways would include:

Loss of an ethoxy radical (•OCH₂CH₃): Resulting in a fragment ion at m/z 201 [M - 45]⁺.

Loss of ethanol (B145695) (CH₃CH₂OH): Via a McLafferty rearrangement, leading to a fragment at m/z 200 [M - 46]⁺˙.

Loss of a carbethoxy group (•COOCH₂CH₃): Giving a fragment at m/z 173 [M - 73]⁺.

Cleavage of the C-C bond of the backbone.

Analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure, complementing the data obtained from NMR spectroscopy. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound. By providing highly accurate mass measurements, HRMS allows for the confident assignment of a molecular formula. chemrxiv.org For this compound, with a molecular formula of C₁₁H₁₈O₆, the expected exact mass can be calculated and compared against the experimental value obtained from HRMS analysis. nih.gov This high degree of accuracy is crucial for distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions. ethz.ch The technique's ability to resolve small mass differences is essential for unambiguous compound identification in complex matrices. ethz.ch

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₈O₆ | nih.gov |

| Molecular Weight | 246.260 g/mol | sielc.com |

| Exact Mass | 246.11033829 Da | nih.gov |

Note: The exact mass is a calculated value based on the most abundant isotopes of the constituent elements.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This is particularly useful for analyzing this compound, which can be separated from other components in a mixture using a reverse-phase HPLC method. sielc.com For LC-MS applications, the mobile phase typically consists of acetonitrile (B52724) and water with formic acid as an additive to ensure compatibility with the mass spectrometer. sielc.com The development of electrospray ionization (ESI) has provided a robust interface for LC-MS, enabling the analysis of a wide range of biological molecules. nih.gov LC-MS/MS, a tandem mass spectrometry approach, further enhances selectivity and sensitivity, making it invaluable for pharmacokinetic studies and the analysis of metabolites. nih.govelsevierpure.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Products

While this compound itself may not be sufficiently volatile for direct GC-MS analysis, its derivatized products can be readily analyzed using this technique. Derivatization is a common strategy to increase the volatility and thermal stability of analytes for GC-MS. nih.gov For instance, if this compound were to be hydrolyzed to its corresponding carboxylic acids, these could be derivatized to form more volatile esters or silyl (B83357) derivatives. nih.gov GC-MS provides excellent chromatographic separation and detailed mass spectra, which are useful for identifying and quantifying these derivatives. nih.gov The choice of derivatizing agent is crucial and can influence the fragmentation pattern observed in the mass spectrum. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

The analysis of fragmentation patterns generated in the mass spectrometer is a critical step for the structural confirmation of this compound. When the ionized molecule passes through the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used as a "fingerprint" for identification. By analyzing the mass-to-charge ratios of these fragment ions, it is possible to deduce the connectivity of atoms within the molecule and confirm the positions of the three ethyl carboxylate groups on the ethane backbone. Tandem mass spectrometry (MS/MS) is particularly useful for this purpose, as it allows for the isolation of a specific precursor ion and the subsequent analysis of its fragmentation products, providing more detailed structural information. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated that reveals the characteristic vibrational frequencies of different chemical bonds.

Characteristic Carbonyl Stretch Frequencies (C=O)

A prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) groups. libretexts.org Since the molecule contains three ester functional groups, a very intense peak is expected in the carbonyl stretching region of the spectrum, which typically falls between 1650 and 1850 cm⁻¹. libretexts.orgspectroscopyonline.com For esters, this absorption is generally observed in the range of 1700–1750 cm⁻¹. pressbooks.publibretexts.org The exact position of the peak can provide clues about the molecular environment of the carbonyl group. libretexts.org

Table 2: Typical IR Absorption Frequencies for Carbonyl Groups

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| Aldehydes & Ketones | 1710 - 1740 | pg.edu.pl |

| Carboxylic Esters | 1700 - 1750 | pressbooks.pub |

| Conjugated Ketones | ~1685 | pg.edu.pl |

| Amides | 1650 - 1700 | pressbooks.pub |

Vibrational Analysis for Functional Group Identification

Beyond the carbonyl stretch, the IR spectrum of this compound exhibits other characteristic vibrational bands that aid in its complete functional group identification. The C-O single bond stretching vibrations of the ester groups will also produce strong absorption bands, typically in the region of 1000-1300 cm⁻¹. Additionally, the various C-H stretching and bending vibrations of the ethyl and ethane groups will appear in their respective characteristic regions of the spectrum. pressbooks.pub The presence of sp³ C-H stretching is expected around 2900 cm⁻¹. pressbooks.pub A comprehensive analysis of all the absorption bands in the IR spectrum provides a detailed picture of the molecule's functional group composition, complementing the data obtained from mass spectrometry.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are central to the quality control and characterization of this compound, enabling its separation from impurities and the resolution of its stereoisomers. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas-liquid chromatography (GLC) are powerful techniques for these purposes. Furthermore, chiral HPLC plays a crucial role in the determination of the diastereomeric ratio of this chiral molecule.

High-performance liquid chromatography is a cornerstone technique for the analysis and purification of this compound. A specific reverse-phase (RP) HPLC method has been developed for its separation. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities, and it is also suitable for pharmacokinetic studies. sielc.com

A common approach involves the use of a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase typically consists of a mixture of acetonitrile (MeCN) and water, with an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric (MS) detection, a volatile acid such as formic acid is substituted for phosphoric acid. sielc.com

Table 1: Exemplary HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |

| Detection | UV, MS-compatible with formic acid |

| Application | Purity assessment, preparative separation |

This table is based on a reported HPLC method for this compound. sielc.com

Ultra-performance liquid chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with sub-2 µm particles. The principles of UPLC are directly applicable to the analysis of this compound, with methods often being transferable from HPLC systems. sielc.com

For instance, the HPLC method for this compound can be adapted for UPLC by using columns with smaller particle sizes (e.g., 3 µm or less), which allows for faster separations. sielc.com The selection of the stationary phase is critical, and various column chemistries can be screened to achieve the optimal separation of the target compound from any potential impurities.

Gas-liquid chromatography (GLC), a form of gas chromatography, is a powerful technique for separating and analyzing volatile compounds. While specific GLC methods for the routine analysis of this compound are not extensively detailed in the reviewed literature, the principles of the technique are applicable to this compound due to its ester nature.

In general, a GLC method for this compound would involve its volatilization in a heated injector, followed by separation on a capillary column coated with a suitable stationary phase. The choice of stationary phase would depend on the polarity of the compound and potential impurities. A non-polar or moderately polar phase, such as one based on polysiloxanes, would likely be effective. Detection could be achieved using a flame ionization detector (FID) or a mass spectrometer (MS) for enhanced identification capabilities. A study on the analysis of related tricarboxylic acid cycle intermediates utilized gas chromatography-mass spectrometry, demonstrating the feasibility of this technique for this class of compounds. nih.gov

This compound possesses a chiral center at the C2 position of the ethane backbone, meaning it can exist as a pair of enantiomers. When synthesized from chiral precursors or resolved, it is essential to determine the enantiomeric or diastereomeric ratio. Chiral HPLC is the primary technique for this purpose.

There are two main strategies for separating enantiomers or diastereomers by HPLC:

Use of a Chiral Stationary Phase (CSP): This is the most direct method, where the enantiomers are separated on a column that contains a chiral selector immobilized on the stationary phase.

Derivatization with a Chiral Reagent: In this indirect approach, the enantiomers of this compound would be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. nih.gov

While specific chiral HPLC applications for this compound are not detailed in the available literature, the general principles of chiral chromatography are well-established and applicable. The separation of diastereomers of various small molecules has been successfully achieved using both chiral and achiral stationary phases under reversed-phase or normal-phase conditions. hplc.eusigmaaldrich.com The selection of the appropriate chiral column or derivatizing agent would require methodical screening and development. tcichemicals.comnih.gov

Computational Chemistry and Theoretical Studies of Triethylethane 1,1,2 Tricarboxylate

Density Functional Theory (DFT) Applications to Triethylethane-1,1,2-tricarboxylate and Related Systems

Density Functional Theory (DFT) is a widely used quantum chemistry method that calculates the electronic structure of atoms, molecules, and solids. uiuc.edu For a molecule like this compound, DFT can provide valuable insights into its reactivity and chemical properties.

Elucidation of Transition-State Energies in Ester Hydrolysis

The hydrolysis of the ester groups in this compound is a fundamental reaction. DFT can be employed to model the reaction pathway of ester hydrolysis, both under acidic and basic conditions. By calculating the energies of the reactants, intermediates, transition states, and products, the activation energy for the reaction can be determined. This information is crucial for understanding the reaction kinetics and mechanism.

For instance, in the base-catalyzed hydrolysis of one of the ethyl ester groups, DFT could be used to model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent departure of the ethoxide leaving group would also be modeled. The highest energy point along this reaction coordinate would correspond to the transition state, and its energy relative to the reactants would give the activation energy.

Table 1: Hypothetical DFT-Calculated Energies for the Base-Catalyzed Hydrolysis of an Ester Group in this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Ester + OH⁻) | 0.0 |

| Tetrahedral Intermediate | -15.2 |

| Transition State | +12.5 |

| Products (Carboxylate + Ethanol) | -25.8 |

Note: These are illustrative values. Actual values would be obtained from specific DFT calculations.

Prediction of Reaction Kinetics and Activation Energies

By determining the activation energies for various potential reactions of this compound, DFT can be used to predict their relative rates. For example, the activation energies for the hydrolysis of each of the three ester groups could be calculated. Due to the electronic and steric environment of each ester, these activation energies may differ, leading to selective hydrolysis under certain conditions.

Furthermore, DFT calculations can be used to study the kinetics of other reactions, such as transesterification or reduction of the ester groups. The calculated activation energies can be used in conjunction with transition state theory to estimate reaction rate constants.

Mapping Electrostatic Potential Surfaces for Regioselectivity Prediction

The electrostatic potential (ESP) surface of a molecule provides a map of the charge distribution and can be used to predict sites of nucleophilic and electrophilic attack. For this compound, an ESP map generated from DFT calculations would show regions of negative potential around the oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would be located around the carbonyl carbon atoms, highlighting them as sites for nucleophilic attack.

By analyzing the ESP surface, one could predict the regioselectivity of reactions. For instance, in a reaction with a bulky nucleophile, steric hindrance around one of the ester groups might lead to preferential attack at a more accessible site, a factor that would be reflected in the shape and values of the ESP surface.

Molecular Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule with several rotatable single bonds. This flexibility allows it to adopt a multitude of conformations in solution. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this molecule. nih.gov In an MD simulation, the classical equations of motion are solved for the atoms of the molecule over time, providing a trajectory of its dynamic behavior.

By analyzing the MD trajectory, one can identify the most stable conformations and the energy barriers between them. This information is important for understanding the molecule's physical properties and how its shape might influence its reactivity or interactions with other molecules. For example, certain conformations may be more favorable for binding to an enzyme's active site or for participating in a particular reaction.

Table 2: Hypothetical Torsional Angle Preferences for Key Dihedrals in this compound from MD Simulations

| Dihedral Angle | Most Populated Angle (degrees) |

| C1-C2-C(O)-O | 180 (anti) |

| C2-C1-C(O)-O | 60 (gauche) |

| O-C-C-C (ethyl group) | 180 (anti) |

Note: These are illustrative values and would be determined from analysis of a molecular dynamics trajectory.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Reaction Mechanisms

For studying reactions of this compound in a complex environment, such as in solution or within an enzyme, a full quantum mechanical calculation can be computationally expensive. In such cases, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be employed. biomolmd.orgcecam.org

In a QM/MM simulation, the part of the system where the chemical reaction is occurring (e.g., one of the ester groups and the attacking nucleophile) is treated with a high-level quantum mechanics method like DFT. biomolmd.org The rest of the system, including the solvent molecules and the remainder of the this compound molecule, is treated with a less computationally demanding molecular mechanics force field. biomolmd.org This approach allows for the accurate modeling of bond-breaking and bond-forming events while still accounting for the influence of the surrounding environment. uiuc.educecam.org

Computational Modeling for Multi-Step Synthesis Reactivity Prediction

Computational tools can also be used to aid in the design of a multi-step synthesis of this compound. Retrosynthetic analysis programs can suggest potential synthetic routes by breaking down the target molecule into simpler, commercially available starting materials.

Furthermore, computational models can be used to predict the reactivity and potential side reactions in each step of a proposed synthesis. By calculating the activation energies for the desired reaction versus potential side reactions, a chemist can choose reaction conditions that favor the formation of the desired product. This can help to optimize the synthetic route, leading to higher yields and fewer impurities. For example, in a Claisen condensation reaction to form the carbon backbone of this compound, computational modeling could help in selecting the appropriate base and reaction temperature to minimize side reactions like self-condensation of the starting esters.

Applications and Advanced Synthetic Utility of Triethylethane 1,1,2 Tricarboxylate in Organic Chemistry

Role as a Versatile Synthon in Complex Organic Molecule Synthesis

The arrangement of functional groups in triethylethane-1,1,2-tricarboxylate allows it to participate in a variety of chemical reactions, including acylations, alkylations, and cyclizations. This reactivity is harnessed by synthetic chemists to construct sophisticated molecular architectures that would be challenging to assemble through other means.

Construction of Polycyclic Structures (e.g., Dihydro-9,9,10,10-bis(propiono-γ-lactono)-phenanthrene/Dallacker Bislactone)

This compound has been successfully employed as a key starting material in the synthesis of complex polycyclic lactones. A notable example is its use in a facile, multi-step synthesis of Dihydro-9,9,10,10-bis(propiono-γ-lactono)-phenanthrene, also known as Dallacker Bislactone. jlu.edu.cnresearchgate.net

Synthesis of Novel Acetic Acid Derivatives (e.g., Pyrazole (B372694) and Pyrimidine (B1678525) Analogues)

The reactivity of this compound makes it a suitable precursor for various heterocyclic compounds, including derivatives of pyrimidine. google.com Patent literature describes a process where this compound is reacted with urea (B33335) in a refluxing solution. google.com The resulting mixture, after cooling and acidification, yields a solid product that serves as a pyrimidine precursor. google.com This highlights the compound's role in constructing the core structure of pyrimidine-based molecules, which are a common feature in many biologically active compounds and pharmaceuticals. Further modifications can introduce functionalities like acetic acid side chains.

While direct synthesis of pyrazole acetic acid derivatives from this compound is less commonly documented, the general synthetic strategies for pyrazoles often involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine. nih.govnih.govmdpi.com The structure of this compound can be chemically modified to generate such dicarbonyl intermediates, thus enabling access to the pyrazole ring system.

Preparation of Fluorinated Analogs of 5-Aminolevulinic Acid

The synthesis of fluorinated analogs of natural compounds is a significant area of medicinal chemistry, as the introduction of fluorine can alter a molecule's biological properties. acs.orgresearchgate.net 5-Aminolevulinic acid (5-ALA) is a key natural compound used in photodynamic therapy. acs.orgsioc-journal.cn Research into its fluorinated analogs, such as 3-fluoro-5-aminolevulinic acid (3F-5-ALA), aims to develop new imaging agents for conditions like high-grade gliomas. acs.orgacs.orgnih.gov

While various synthetic routes to fluorinated 5-ALA have been developed, starting from precursors like 2-deoxyribose or through the fluorination of levulinate derivatives, the direct use of this compound as a starting material in these specific published syntheses is not explicitly detailed. acs.org However, its structure is amenable to transformations that could generate the necessary carbon skeleton for 5-ALA, suggesting its potential as a synthon in this area.

Development of Ligands for Ionotropic Glutamate (B1630785) Receptors

Ionotropic glutamate receptors are crucial targets in neuroscience for the development of drugs treating neurological disorders. The synthesis of specific ligands for these receptors is a key focus of medicinal chemistry. One notable example of a complex heterocyclic compound synthesized using this compound is for the antiviral drug Famciclovir. A described manufacturing method involves the reaction of the tricarboxylate with lithium aluminum hydride in THF to generate an intermediate alcohol, which is a key step in building the acyclic side chain of the final drug. nih.gov This demonstrates the utility of this compound in creating complex side chains necessary for biologically active molecules, a principle applicable to the development of receptor ligands.

Contributions to Pharmaceutical Intermediate Synthesis

Beyond its role as a versatile synthon for a wide range of molecular families, this compound is a valuable precursor for specific intermediates used in the synthesis of targeted pharmaceutical agents.

Precursor for Isobutylsuccinic Acid and Succinimide (B58015) Derivatives (e.g., Inhibitors of Human Leukocyte Elastase, Cathepsin G, and Proteinase 3)

Human leukocyte elastase (HLE), Cathepsin G, and Proteinase 3 are serine proteases involved in inflammatory processes. Inhibitors of these enzymes are of significant therapeutic interest. A key class of these inhibitors is based on the succinimide (pyrrolidine-2,5-dione) scaffold. nih.govnih.gov

Isobutylsuccinic acid is a direct precursor for many of these inhibitors. chemicalbook.com For instance, 3-alkyl-N-hydroxysuccinimides, where the alkyl group is isobutyl, have been found to be particularly effective inactivators of HLE. nih.gov The synthesis of isobutylsuccinic acid can be envisioned starting from the alkylation of a malonic ester equivalent with an isobutyl halide, followed by hydrolysis and decarboxylation. The structure of this compound makes it a suitable starting point for such a transformation. The resulting isobutylsuccinic acid can then be converted into the corresponding succinimide derivatives through established methods, such as reaction with hydroxylamine (B1172632) to form N-hydroxysuccinimide derivatives. nih.govorgsyn.orgorganic-chemistry.org

The research in this area has led to the development of potent inhibitors with high stability and specificity, demonstrating the importance of accessible precursors like isobutylsuccinic acid.

Synthesis of Carboacyclic 8-Oxoguanines and 8-Oxo-6-Chloroguanines (Research on hOGG1 Enzyme Inhibitors)

The enzyme 8-oxoguanine DNA glycosylase-1 (hOGG1) is a critical component of the base excision repair (BER) pathway, responsible for identifying and removing the mutagenic DNA lesion 8-oxoguanine (8-oxoG). The accumulation of 8-oxoG is linked to mutagenesis, cancer, and inflammatory diseases. nih.gov Consequently, the development of small-molecule inhibitors of hOGG1 is a significant area of therapeutic research. nih.govresearchgate.net These inhibitors serve as valuable chemical probes to study the role of hOGG1 in disease pathways and as potential starting points for drug development. nih.govnih.gov

Research has led to the identification of potent and selective hOGG1 inhibitors, such as SU0268 and TH5487, which have been shown to suppress cancer cell proliferation and mitigate inflammation in preclinical models. nih.govnih.govfrontiersin.org The development of such inhibitors often relies on the synthesis of complex heterocyclic molecules that can fit into the enzyme's active site. nih.gov While this compound is a versatile building block for constructing complex organic frameworks due to its multiple reactive ester groups, its specific use in the documented synthesis of carboacyclic 8-oxoguanines or 8-oxo-6-chloroguanines as hOGG1 inhibitors is not explicitly detailed in the reviewed literature. The synthesis of hOGG1 inhibitors typically involves multi-step processes focused on building specific tetrahydroquinoline or benzimidazolone scaffolds. nih.govresearchgate.net

Development of Compounds for Improving mRNA Splicing

Pre-messenger RNA (pre-mRNA) splicing is a fundamental process that generates protein diversity and regulates gene expression. Errors or alterations in splicing are implicated in numerous diseases, including various cancers. frontiersin.orgresearchgate.net This has made the spliceosome and its regulatory proteins attractive targets for therapeutic intervention. researchgate.net The development of small-molecule modulators that can correct or alter splicing events holds promise for treating cancers, particularly those resistant to conventional therapies. frontiersin.orgnih.gov

Several compounds that modulate mRNA splicing have been developed, some with demonstrated anti-tumor activity in vivo. nih.gov These molecules often target splicing-related kinases (such as SRPKs and CLKs) or core components of the spliceosome machinery. frontiersin.org The chemical synthesis of these modulators is a key aspect of their development, aiming to optimize potency and drug-like properties. nih.gov this compound, with its C3 backbone and multiple ester functionalities, represents a potential starting material for generating molecular complexity. However, its direct application in the synthesis of the specific, publicly disclosed compounds developed for improving mRNA splicing is not described in the available scientific literature.

Development of Research Reagents and Building Blocks

Esterification Agent in Chemical Synthesis

This compound is a triester and, as such, does not function as an esterification agent, which typically donates an acyl or alcohol group in a reaction. Instead, its chemical utility stems from the reactivity of its three ethyl ester groups. These groups can undergo various transformations, making the compound a versatile substrate in synthesis. Key reactions involving the ester functionalities include:

Hydrolysis: In the presence of an acid or base, the ester groups can be hydrolyzed to the corresponding carboxylic acids, yielding ethane-1,1,2-tricarboxylic acid.

Nucleophilic Substitution: The ethoxy groups of the esters can be displaced by other nucleophiles, allowing for the creation of different esters (transesterification) or other functional groups.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester groups to alcohols.

Building Block for Drug Discovery and Active Pharmaceutical Ingredients

The structure of this compound makes it a valuable building block in medicinal chemistry and drug discovery. nih.gov A "building block" is a readily available molecule with specific reactive sites that can be used to construct more complex target molecules, such as active pharmaceutical ingredients (APIs). sciencedaily.comnuph.edu.uaresearchgate.net The utility of this compound in this role is derived from its dense functionalization.

The presence of three ester groups on a short ethane (B1197151) chain provides multiple points for chemical modification, allowing synthetic chemists to introduce diverse structural elements and build molecular complexity efficiently. This versatility has been harnessed to use it as a key intermediate in the synthesis of novel organic compounds, including derivatives of pyrazole and pyrimidine. Its role as a synthon enables the development of new molecular scaffolds that are central to the drug discovery process. whiterose.ac.uk

Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | triethyl ethane-1,1,2-tricarboxylate |

| Molecular Formula | C₁₁H₁₈O₆ |

| Molecular Weight | 246.26 g/mol |

| CAS Number | 7459-46-3 |

| Synonyms | 1,1,2-Tricarbethoxyethane, Triethyl 1,1,2-ethanetricarboxylate |

Application in Environmental Chemistry Research

Synthesis of Anaerobic Degradation Biomarkers (e.g., Alkyl-, Aryl-, Cycloalkylsuccinic Acids)

In environmental chemistry, particularly in the study of petroleum hydrocarbon contamination, specific biomarkers are used to identify anaerobic biodegradation processes. A key pathway for the anaerobic degradation of hydrocarbons by microbes is through the addition of the hydrocarbon to fumarate (B1241708), which produces substituted succinic acid metabolites. nih.gov These alkyl-, aryl-, or cycloalkylsuccinic acids are considered definitive biomarkers for this natural attenuation process. nih.govresearchgate.net

The accurate identification of these biomarkers in environmental samples requires authenticated standards for comparison, which are often not commercially available. researchgate.net this compound serves as a crucial starting material in a novel synthetic approach to create these standards. researchgate.net The synthesis involves the reaction of this compound with various alkyl, cyclohexyl, or benzyl (B1604629) halides. researchgate.net This is followed by hydrolysis and decarboxylation steps to yield the target substituted succinic acids. This method is noted for its wide applicability and reliance on readily available starting materials. researchgate.net

Synthesis of Succinic Acid Biomarkers

| Reactant with this compound | Resulting Biomarker Class |

|---|---|

| Alkyl Halide | Alkylsuccinic Acid |

| Cyclohexyl Halide | Cycloalkylsuccinic Acid |

This synthetic route provides essential reference compounds that aid in the mass spectrometry analysis of environmental samples, confirming the presence and extent of anaerobic hydrocarbon degradation in contaminated sites. nih.govnih.gov

Green Chemistry Principles and Sustainable Synthesis of Triethylethane 1,1,2 Tricarboxylate

Atom Economy Considerations in Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a fundamental metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. acs.org A higher atom economy signifies a more sustainable process with less waste generation. The two principal methods for synthesizing triethylethane-1,1,2-tricarboxylate are the direct esterification of ethane-1,1,2-tricarboxylic acid and the reaction of diethyl malonate with an ethyl haloacetate.

The theoretical atom economy for each route can be calculated using the following formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 libretexts.org

Route 1: Direct Esterification

This method involves the reaction of ethane-1,1,2-tricarboxylic acid with three equivalents of ethanol (B145695), typically in the presence of an acid catalyst. ontosight.ai

Reaction: C₅H₆O₆ + 3 C₂H₆O → C₁₁H₁₈O₆ + 3 H₂O

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethane-1,1,2-tricarboxylic acid | C₅H₆O₆ | 162.11 |

| Ethanol | C₂H₆O | 46.07 |

| This compound | C₁₁H₁₈O₆ | 246.26 |

| Water | H₂O | 18.02 |

Calculation:

Atom Economy = (246.26 / (162.11 + 3 * 46.07)) * 100 = 82.0%

Route 2: Diethyl Malonate Route

A common industrial synthesis involves the reaction of diethyl malonate with ethyl chloroacetate (B1199739) in the presence of a strong base like sodium ethoxide. youtube.compearson.com

Reaction: C₇H₁₂O₄ + C₄H₇ClO₂ + NaOC₂H₅ → C₁₁H₁₈O₆ + NaCl + C₂H₅OH

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 |

| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 |

| Sodium ethoxide | NaOC₂H₅ | 68.05 |

| This compound | C₁₁H₁₈O₆ | 246.26 |

| Sodium chloride | NaCl | 58.44 |

| Ethanol | C₂H₅OH | 46.07 |

Calculation:

Atom Economy = (246.26 / (160.17 + 122.55 + 68.05)) * 100 = 72.2%

Evaluation of Environmental Impact in Manufacturing Processes

The environmental impact of chemical manufacturing extends beyond atom economy to include the nature of reagents, solvents, catalysts, and the energy required for the process.

Direct Esterification Route:

The traditional use of homogeneous acid catalysts like sulfuric acid in esterification presents several environmental challenges. ontosight.ai

Corrosion: Sulfuric acid is highly corrosive, necessitating the use of specialized and costly equipment. mdpi.com

Waste Generation: Neutralization of the acid catalyst after the reaction generates significant quantities of inorganic salt waste, such as sodium sulfate, which requires disposal. ontosight.ai

Product Purification: The removal of the acid catalyst and by-products can be energy-intensive, often involving distillation or extraction processes. mdpi.com

Water as a By-product: The formation of water can limit the reaction equilibrium, requiring energy-intensive methods for its removal to drive the reaction to completion. researchgate.net

Diethyl Malonate Route:

This synthetic pathway also has notable environmental considerations.

Strong Base Usage: The use of stoichiometric amounts of strong bases like sodium ethoxide is common. These bases are hazardous and their production is energy-intensive.

By-product Formation: The reaction generates sodium chloride as a significant by-product. While less hazardous than some chemical wastes, its disposal in large quantities can be problematic, and its separation from the reaction mixture requires additional processing steps.

Solvent Use: The reaction is typically carried out in a solvent, such as ethanol, which may require recovery and recycling, adding to the process complexity and energy consumption.

Development of Environmentally Benign Synthetic Alternatives

Recognizing the environmental drawbacks of traditional methods, research has focused on developing greener synthetic routes for this compound.

For the Esterification Route:

A significant advancement is the replacement of homogeneous acid catalysts with solid acid catalysts. researchgate.netaurak.ac.ae

| Catalyst Type | Examples | Advantages |

| Homogeneous Acid Catalysts | Sulfuric acid, Hydrochloric acid | High activity |